

Application Notes and Protocols for Two-Photon Imaging with ZD7288

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ZD7288**, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in conjunction with two-photon imaging to investigate neuronal function.

Introduction to **ZD7288**

ZD7288 is widely recognized as a selective blocker of the hyperpolarization-activated cation current, Ih, which is mediated by HCN channels.[1] These channels are crucial in regulating neuronal excitability, synaptic transmission, and rhythmic activity.[2][3] While primarily targeting HCN channels, it is important to note that at higher concentrations, **ZD7288** has been shown to have off-target effects, including the inhibition of Na+ currents and, at very high concentrations, Ca2+ channels.[4][5] Therefore, careful dose-response experiments are recommended to ensure target specificity in your preparation.

Two-photon microscopy offers high-resolution, deep-tissue imaging of neuronal structure and activity in living animals.[6][7][8] The combination of **ZD7288** application with two-photon imaging provides a powerful tool to dissect the role of HCN channels in various neural processes, from single-cell firing properties to network dynamics, with subcellular resolution.[9] [10][11]



Quantitative Data Summary

The following tables summarize the quantitative effects of **ZD7288** as reported in the literature. These values can serve as a reference for designing and interpreting two-photon imaging experiments.

Table 1: Electrophysiological Effects of ZD7288



Parameter	Preparation	ZD7288 Concentration	Effect	Reference
Ih Current	Guinea pig substantia nigra neurons	10 μΜ	Partial block, reduction in max amplitude	[1]
Ih Current	Guinea pig substantia nigra neurons	50 μΜ	Full block	[1]
Na+ Current	Rat DRG neurons	1-100 μΜ	Concentration- dependent inhibition	[4]
Action Potential Firing Frequency	Mouse cerebellar mossy fiber boutons	30 μΜ	Reduced failure- free frequency from ~854 Hz to ~426 Hz	[2][12]
Action Potential Conduction Velocity	Mouse cerebellar mossy fibers	30 μΜ	Decreased by ~8.0%	[2]
Action Potential Conduction Velocity	Mouse cerebellar parallel fibers	30 μΜ	Decreased by ~9.2%	[2]
IPSC Amplitude	Mouse CA1 pyramidal neurons	10 μΜ	Reduced by ~35%	[13]
mEPSC Frequency	Mouse entorhinal cortex layer III neurons	15 μΜ	Increased by ~69.7%	[14]

Table 2: Effects of ZD7288 on Synaptic Plasticity and Intracellular Signaling

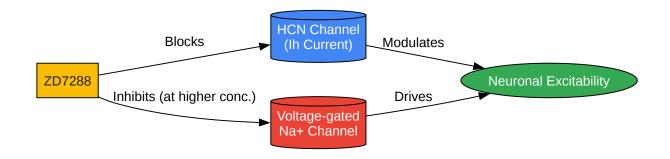


Parameter	Preparation	ZD7288 Concentration	Effect	Reference
Long-Term Potentiation (LTP)	Rat perforant path–CA3 synapse	0.1 μΜ	Inhibition of LTP induction and maintenance	[3]
Glutamate Release	Rat hippocampal tissue	Not specified	Decreased	[3]
Glutamate- induced [Ca2+]i Rise	Cultured rat hippocampal neurons	25-100 μΜ	Concentration- dependent attenuation	[3]

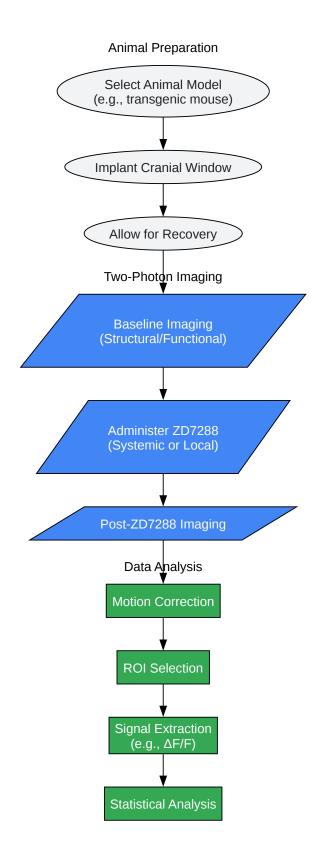
Signaling Pathways and Experimental Workflow

Diagram 1: **ZD7288** Mechanism of Action









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